![molecular formula C16H18ClN5O B5458230 N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5458230.png)
N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
This compound is a type of pyrimido[4,5-d]pyrimidine, which is a class of bicyclic [6 + 6] systems . It is considered an important biochemical agent and has been applied in vivo on a large scale .
Synthesis Analysis
The synthesis of this compound involves methods that react with the substituents linked to the ring carbon and nitrogen atoms . The compound is part of a larger class of compounds that have been applied on a large scale in the medical and pharmaceutical fields .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are part of the compound’s bicyclic [6 + 6] system .Chemical Reactions Analysis
The chemical reactions of this compound involve the reactivities of the substituents linked to the ring carbon and nitrogen atoms . These reactions are part of the compound’s synthesis process .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 200.619 . Its IUPAC Standard InChI is InChI=1S/C9H9ClO3/c1-6-3-2-4-7 (10)9 (6)13-5-8 (11)12/h2-4H,5H2,1H3, (H,11,12) .Mechanism of Action
properties
IUPAC Name |
N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c1-10-5-4-6-13(17)14(10)23-8-7-18-15-12-9-19-22(3)16(12)21-11(2)20-15/h4-6,9H,7-8H2,1-3H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMVIODXGQGZPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCNC2=C3C=NN(C3=NC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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